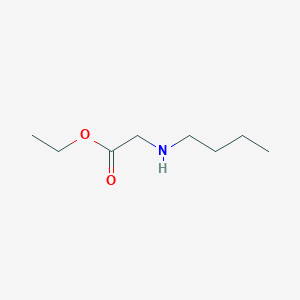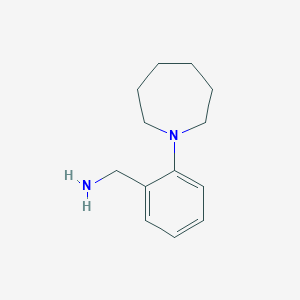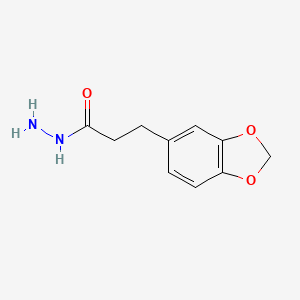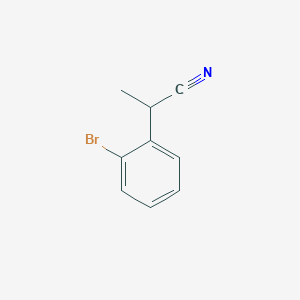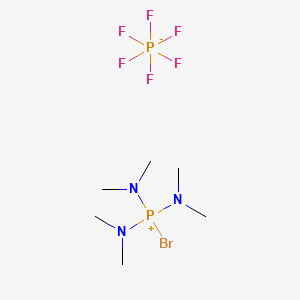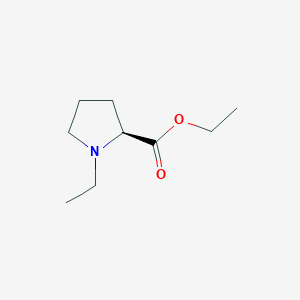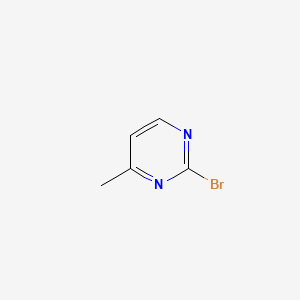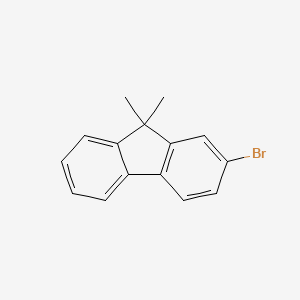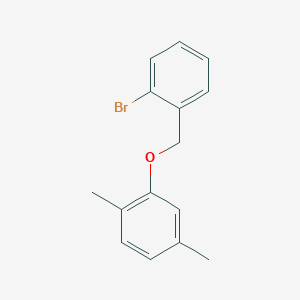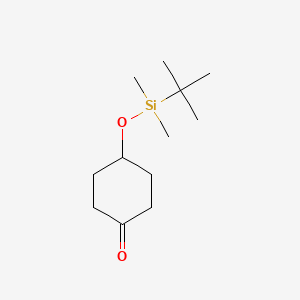
4-(tert-Butyldimethylsilyloxy)cyclohexanone
描述
4-(tert-Butyldimethylsilyloxy)cyclohexanone is an organic compound with the molecular formula C12H24O2Si. It is a derivative of cyclohexanone, where a tert-butyldimethylsilyloxy group is attached to the cyclohexane ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
4-(tert-Butyldimethylsilyloxy)cyclohexanone can be synthesized through the condensation of 4-bromocyclohexanol and tert-butyldimethylchlorosilane in the presence of a catalytic amount of potassium tert-butoxide . The reaction typically involves the following steps:
- Dissolving 4-bromocyclohexanol in an appropriate solvent such as tetrahydrofuran (THF).
- Adding tert-butyldimethylchlorosilane and potassium tert-butoxide to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Purifying the product through column chromatography to obtain this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar reaction conditions as described above. Industrial production would involve larger reaction vessels, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(tert-Butyldimethylsilyloxy)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclohexanone derivatives.
科学研究应用
4-(tert-Butyldimethylsilyloxy)cyclohexanone has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules
作用机制
The mechanism of action of 4-(tert-Butyldimethylsilyloxy)cyclohexanone involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in different chemical reactions. For example, the ketone group can undergo nucleophilic addition reactions, while the tert-butyldimethylsilyloxy group can be involved in protective group chemistry .
相似化合物的比较
Similar Compounds
4-(tert-Butyldimethylsilyl)oxy benzaldehyde: Similar in structure but with a benzaldehyde group instead of a cyclohexanone ring.
4-Hydroxycyclohexanone: Lacks the tert-butyldimethylsilyloxy group, making it less sterically hindered.
4-(hydroxymethyl)cyclohexanone: Contains a hydroxymethyl group instead of the tert-butyldimethylsilyloxy group.
Uniqueness
4-(tert-Butyldimethylsilyloxy)cyclohexanone is unique due to the presence of the tert-butyldimethylsilyloxy group, which provides steric protection and can be used as a protective group in organic synthesis. This makes it particularly useful in multi-step synthesis processes where selective protection and deprotection of functional groups are required .
属性
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKBGMNGSYGPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442470 | |
| Record name | 4-(tert-Butyldimethylsilyloxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55145-45-4 | |
| Record name | 4-(tert-Butyldimethylsilyloxy)cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55145-45-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of a tert-butyldimethylsilyloxy group at the 4-position of cyclohexanone impact the enantioselectivity of proline-catalyzed Friedländer condensations?
A1: Research indicates that the enantioselectivity of proline-catalyzed Friedländer condensations involving 4-substituted cyclohexanones is significantly influenced by the nature of the substituent. [] Specifically, 4-(tert-butyldimethylsilyloxy)cyclohexanone exhibits markedly different selectivity compared to 4-phenylcyclohexanone in these reactions. [] Computational studies suggest that this difference arises from the steric bulk of the tert-butyldimethylsilyloxy group, which influences the transition states involved in the enantiodetermining step of the reaction. [] This highlights the crucial role of substrate structure in dictating the stereochemical outcome of these reactions.
Q2: Can you provide an example of how this compound is utilized in organic synthesis?
A2: this compound serves as a key starting material in the enantioselective synthesis of a crucial "A-ring" intermediate for preparing 1α-fluoro vitamin D3 analogues. [] This synthesis utilizes a substrate-controlled diastereoselective fluorodesilylation of an advanced dienylsilane intermediate derived from this compound, highlighting its utility in complex molecule synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


